5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid
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Overview
Description
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid is a complex organic compound that belongs to the class of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of an alkylbenzene precursor using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, sulfo, or halogenated derivatives
Scientific Research Applications
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid (C₆H₅COOH): A simpler aromatic carboxylic acid with similar functional groups.
Phenylacetic Acid (C₆H₅CH₂COOH): Another aromatic carboxylic acid with a different side chain.
Salicylic Acid (C₇H₆O₃): Contains both a carboxyl and a hydroxyl group on the benzene ring.
Uniqueness
5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid is unique due to its extended carbon chain and the presence of both carboxyl and hydroxyphenyl groups, which confer distinct chemical and biological properties compared to simpler aromatic carboxylic acids .
Properties
CAS No. |
141102-12-7 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[3-(3-carboxypropyl)-4-hydroxyphenyl]pentanoic acid |
InChI |
InChI=1S/C15H20O5/c16-13-9-8-11(4-1-2-6-14(17)18)10-12(13)5-3-7-15(19)20/h8-10,16H,1-7H2,(H,17,18)(H,19,20) |
InChI Key |
BLKOUOFLLRAWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)CCCC(=O)O)O |
Origin of Product |
United States |
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